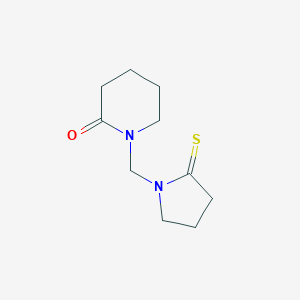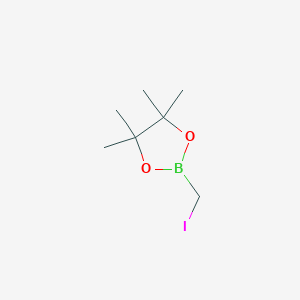
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as Thioflavin T, which is a fluorescent dye that is commonly used to detect amyloid fibrils in biological samples. Thioflavin T has been used in various fields such as biochemistry, neuroscience, and pharmacology.
Mecanismo De Acción
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, which results in the enhancement of its fluorescence. The fluorescence emission of Thioflavin T is dependent on the conformation of the beta-sheet structure of the amyloid fibrils.
Efectos Bioquímicos Y Fisiológicos
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not interact with proteins or nucleic acids and does not affect cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Thioflavin T in lab experiments is its ability to detect amyloid fibrils in biological samples with high sensitivity and specificity. It is also easy to use and can be used in a variety of experimental conditions. However, Thioflavin T has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential to interfere with other fluorescent dyes.
Direcciones Futuras
Thioflavin T has the potential to be used in various future scientific research applications. One of the future directions is the development of Thioflavin T-based assays for high-throughput screening of potential therapeutic agents for amyloid diseases. Another future direction is the development of Thioflavin T-based imaging techniques for the detection of amyloid fibrils in vivo. Additionally, Thioflavin T could be used in the development of diagnostic tools for amyloid diseases.
In conclusion, Thioflavin T is a valuable tool for scientific research due to its ability to detect amyloid fibrils in biological samples. Its unique properties have led to its widespread use in various fields of research. The future directions for Thioflavin T research are promising and could lead to the development of new diagnostic tools and therapeutic agents for amyloid diseases.
Métodos De Síntesis
The synthesis of 1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one involves the reaction of piperidin-2-one with 2-thiophenecarboxaldehyde in the presence of a base. The reaction yields Thioflavin T, which is a yellow-green powder that is soluble in water.
Aplicaciones Científicas De Investigación
Thioflavin T has been used in various scientific research applications due to its ability to detect amyloid fibrils in biological samples. It has been used to study the aggregation of amyloid proteins in diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has also been used to study the formation of amyloid fibrils in vitro.
Propiedades
Número CAS |
157439-31-1 |
|---|---|
Nombre del producto |
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one |
Fórmula molecular |
C10H16N2OS |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C10H16N2OS/c13-9-4-1-2-6-11(9)8-12-7-3-5-10(12)14/h1-8H2 |
Clave InChI |
VPJNHOQRAULHMA-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCC2=S |
SMILES canónico |
C1CCN(C(=O)C1)CN2CCCC2=S |
Sinónimos |
2-Piperidinone, 1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)






![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
